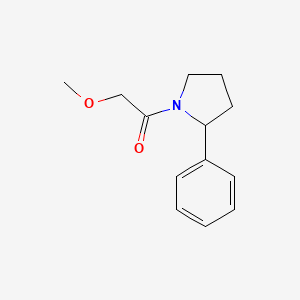
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone (MPPE) is a chemical compound that has been studied for its potential applications in scientific research. MPPE is a synthetic compound that belongs to the class of pyrrolidinones. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone is not fully understood, but it is thought to be related to its ability to modulate the activity of certain neurotransmitters in the brain. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to interact with the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to exhibit interesting biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has also been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize, and it exhibits interesting biochemical and physiological effects that make it a promising candidate for further research. However, there are also some limitations to the use of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body, and it may have unintended side effects that could affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone. One potential direction is to further explore its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential as an anxiolytic and antidepressant agent, particularly in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone and to identify any potential side effects or limitations of its use in laboratory experiments.
Métodos De Síntesis
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 2-phenylpyrrolidine with ethyl chloroacetate, followed by the reaction of the resulting product with methanol and sodium hydroxide. Other methods include the reaction of 2-phenylpyrrolidine with ethyl chloroformate, followed by the reaction of the resulting product with methanol and sodium hydroxide.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been studied for its potential use as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
2-methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-10-13(15)14-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOVWWSCECPGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

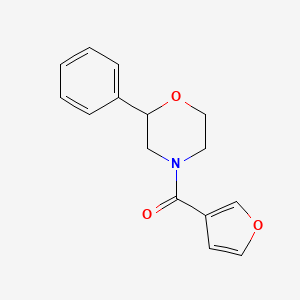

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
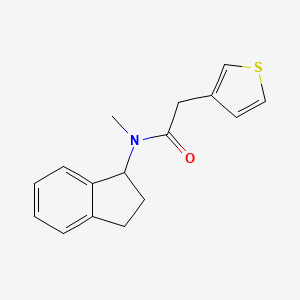
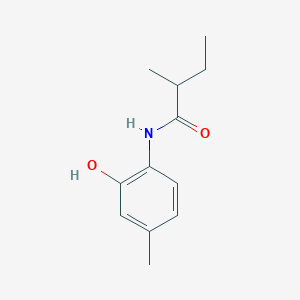
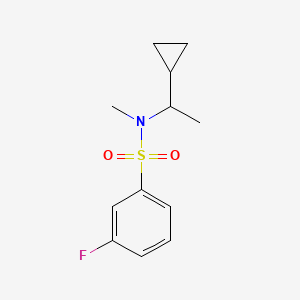
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
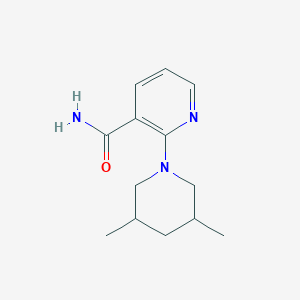

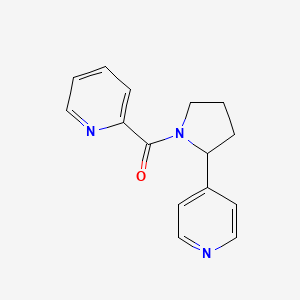
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)